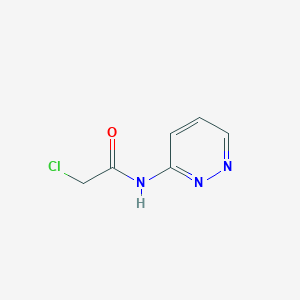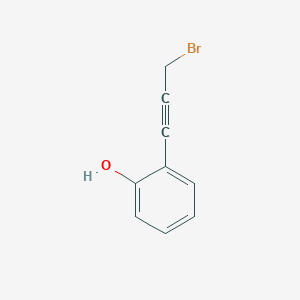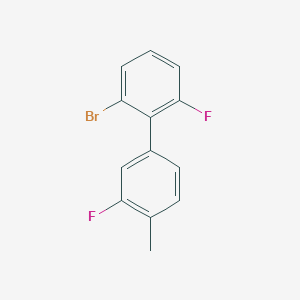
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C13H8BrF2. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and fluorination of a methylbenzene derivative. The reaction conditions often include the use of bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2), in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.
Applications De Recherche Scientifique
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions involving halogenated aromatics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical and biological processes. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorophenol: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-fluorobiphenyl: A biphenyl derivative with bromine and fluorine substituents.
(2-Bromo-6-fluorophenyl)boronic acid: A boronic acid derivative used in coupling reactions.
Uniqueness
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H9BrF2 |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-(3-fluoro-4-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-5-6-9(7-12(8)16)13-10(14)3-2-4-11(13)15/h2-7H,1H3 |
Clé InChI |
RRHHTJRYKXNRKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(C=CC=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


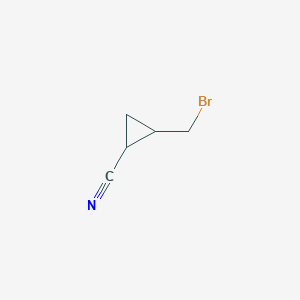
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
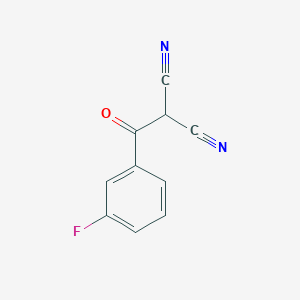
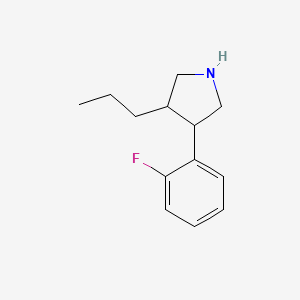
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
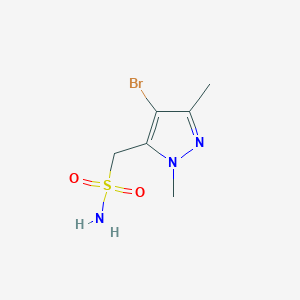
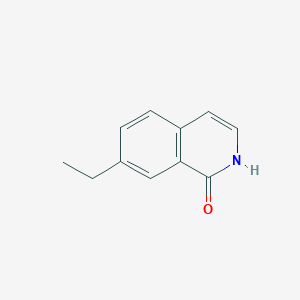
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)
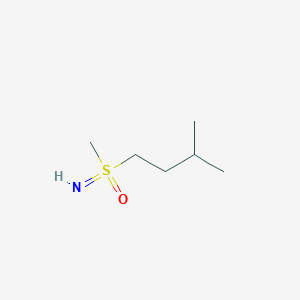
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
